Moxifloxacin Acyl-beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

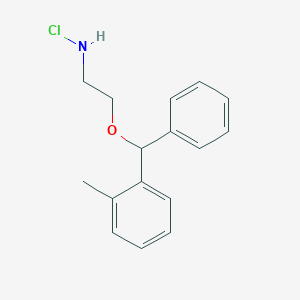

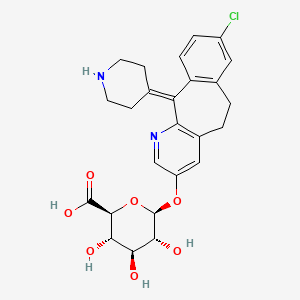

Moxifloxacin Acyl-beta-D-glucuronide (MAG) is a metabolite of Moxifloxacin, which is a fluoroquinolone antibiotic used to treat bacterial infections. MAG is formed by the glucuronidation of Moxifloxacin, and it has been found to have unique properties that make it an interesting molecule for scientific research.

Scientific Research Applications

Antibacterial Effect

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic that is widely used to treat bacterial infections, such as pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis . It is active against both Gram-negative and Gram-positive bacteria .

Inhibition of Bacterial DNA Topoisomerases

Like other fluoroquinolone antibacterial agents, moxifloxacin inhibits the growth of susceptible bacteria by inhibiting bacterial DNA topoisomerases .

Metabolism and Excretion

Moxifloxacin is mainly metabolized to an N-sulfonate (metabolite M1) and an acyl-glucuronide (metabolite M2). Low concentrations of an N-sulfonated acyl-glucuronide (metabolite M3) have been demonstrated in experimental animals but this metabolite is not relevant in humans .

Hepatotoxicity Study

Moxifloxacin can cause severe hepatotoxicity with drug-induced hepatitis, abnormal liver function, and jaundice . The dose- and time-dependent manners of moxifloxacin induced liver injury were investigated by a targeted metabolomics method .

Early Warning of Hepatotoxicity

Serum levels of liver function related biochemical indicators, including ALT, AST, TBIL, alkaline phosphatase, superoxide dismutase, and malondialdehyde, were measured for the evaluation of liver injury . However, these indicators can hardly be used for the early warning of hepatotoxicity caused by moxifloxacin due to their limited sensitivity and significant hysteresis .

Prediction of Hepatotoxicity

Targeted metabolomics study demonstrated that serum concentrations of fatty acyl carnitines, fatty acids, and dehydroepiandrosterone can change dynamically with the severity of moxifloxacin related liver injury. The elevated serum levels of fatty acyl carnitine, fatty acid, and dehydroepiandrosterone were promising in predicting the hepatotoxicity induced by moxifloxacin .

Mechanism of Action

Target of Action

Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .

Biochemical Pathways

The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of Moxifloxacin Acyl-beta-D-glucuronide is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .

properties

IUPAC Name |

(3R,6R)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20?,21+,22?,24?,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEIKPOEUGEJIR-YZHBJBIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@@H]6C(C([C@H](C(O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

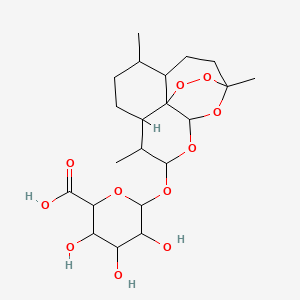

C27H32FN3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)